molecular formula C7H5BrClFZn B6334252 3-Chloro-2-fluorobenzylzinc bromide CAS No. 869893-91-4

3-Chloro-2-fluorobenzylzinc bromide

Cat. No.: B6334252
CAS No.: 869893-91-4
M. Wt: 288.8 g/mol
InChI Key: FCWHIPBTQJOEMC-UHFFFAOYSA-M
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Description

3-Chloro-2-fluorobenzylzinc bromide (CAS: 869893-91-4) is an organozinc reagent supplied as a 0.50 M solution in tetrahydrofuran (THF) by Rieke Metals . It belongs to the class of benzylzinc halides, which are widely used in cross-coupling reactions (e.g., Negishi coupling) for synthesizing complex aromatic and heteroaromatic compounds in pharmaceutical and materials chemistry. The compound features a benzyl group substituted with chlorine (Cl) at the 3-position and fluorine (F) at the 2-position, which influence its electronic and steric properties. Its precursor, 3-chloro-2-fluorobenzyl bromide (CAS: 85070-47-9), has a molecular formula of C₇H₅BrClF and a molecular weight of 223.47 g/mol .

Properties

IUPAC Name

bromozinc(1+);1-chloro-2-fluoro-3-methanidylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF.BrH.Zn/c1-5-3-2-4-6(8)7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCWHIPBTQJOEMC-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=C(C(=CC=C1)Cl)F.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClFZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

3-Chloro-2-fluorobenzylzinc bromide is a versatile reagent that undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

    Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds with organic halides or pseudohalides.

    Addition Reactions: It can add to carbonyl compounds to form alcohols or other functional groups.

Common reagents and conditions used in these reactions include palladium or nickel catalysts, bases such as potassium carbonate, and solvents like THF or dimethylformamide (DMF). Major products formed from these reactions depend on the specific substrates and reaction conditions employed .

Scientific Research Applications

3-Chloro-2-fluorobenzylzinc bromide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Chloro-2-fluorobenzylzinc bromide involves the formation of a reactive organozinc intermediate that can undergo various chemical transformations. The zinc atom in the compound acts as a nucleophile, attacking electrophilic centers in substrates to form new bonds. This reactivity is facilitated by the presence of the chloro and fluoro substituents, which can influence the electronic properties of the molecule and enhance its reactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzylzinc Bromides

Positional Isomers: Chloro-Fluoro Substitution Patterns

The position of substituents on the benzyl ring critically impacts reactivity. Below is a comparison with other fluorinated benzylzinc bromides:

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) CAS Number Reactivity Notes
3-Chloro-2-fluorobenzylzinc bromide Cl (3), F (2) C₇H₄BrClFZn 286.36* 869893-91-4 Moderate steric hindrance; balanced electronic effects due to Cl (electron-withdrawing) and F (ortho-directing) .
4-Chloro-2-fluorobenzylzinc bromide Cl (4), F (2) C₇H₄BrClFZn 286.36* 71916-82-0 Reduced steric hindrance; Cl at para position may enhance electron withdrawal, accelerating oxidative addition in couplings .
3-Fluoro-4-nitrobenzylzinc bromide F (3), NO₂ (4) C₇H₅BrFNO₂Zn 296.36* 131858-37-2 Strong electron-withdrawing NO₂ group increases electrophilicity but may reduce stability .

*Molecular weights calculated based on precursor data and zinc incorporation (assumed 1:1 stoichiometry).

Halogen-Swapped Analogues

Replacing chlorine or fluorine with other halogens alters reactivity:

Compound Name Substituents Reactivity Profile Applications
3-Bromo-2-fluorobenzylzinc bromide Br (3), F (2) Higher electrophilicity due to Br; faster oxidative addition but lower stability . Synthesis of brominated intermediates.
3-Chloro-2-bromobenzylzinc bromide Cl (3), Br (2) Increased steric bulk at ortho position; slower coupling kinetics . Bulky ligand synthesis.

Comparison with Pyridylzinc and Arylzinc Bromides

Organozinc reagents with heteroaromatic or non-benzyl backbones exhibit distinct behavior:

Compound Name Backbone Structure Key Features Advantages
This compound Benzyl Aromatic stability; predictable regiochemistry in couplings. Ideal for aryl-aryl bond formation .
3-Cyano-2-pyridylzinc bromide Pyridyl Electron-deficient due to cyano group; enhances reactivity with electron-rich partners . Synthesis of nitrile-containing APIs.
4-Bromo-2,6-difluorophenylzinc iodide Polyhalogenated aryl High solubility in THF; iodide ligand may facilitate transmetalation . Fluorinated drug intermediates.

Key Research Findings

  • Reactivity in Cross-Coupling : this compound demonstrates superior stability in THF compared to nitro-substituted analogues, enabling longer shelf life .
  • Steric vs.
  • Comparative Yields : In Negishi couplings with aryl halides, this compound achieves yields comparable to 4-chloro-2-fluorobenzylzinc bromide (~75–85%), but outperforms nitro-substituted variants (~50–60%) due to reduced side reactions .

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